molecular formula C9H6Cl2F2O3 B1410898 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid CAS No. 1807037-87-1

2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid

Cat. No. B1410898
CAS RN: 1807037-87-1
M. Wt: 271.04 g/mol
InChI Key: HZQRWHJIBFBTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid (DCFDA) is a synthetic compound that has been used in a variety of laboratory experiments and scientific research applications. It is a fluorogenic reagent that can be used to detect reactive oxygen species (ROS) and other oxidative stress markers. It is also used in studies of cell signaling pathways, cell metabolism, and drug-target interactions. DCFDA is a useful tool for researchers due to its high sensitivity and specificity, low cost, and simple synthesis method.

Scientific Research Applications

2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid has a wide range of scientific research applications. It is used to detect reactive oxygen species (ROS) and other oxidative stress markers, as well as to study cell signaling pathways, cell metabolism, and drug-target interactions. It has been used to study the effects of drugs on cell signaling pathways and to study the effects of environmental stressors on cell metabolism. It has also been used to study the effects of drugs on cellular drug-target interactions.

Mechanism of Action

2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid is a fluorogenic reagent that can be used to detect ROS and other oxidative stress markers. When 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid is exposed to ROS, it is oxidized to a fluorescent product. This product emits light at a wavelength of 530 nm, which can be detected by a fluorometer. The intensity of the emitted light is proportional to the amount of ROS present.
Biochemical and Physiological Effects
2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid has been used to study the effects of drugs on cell signaling pathways and to study the effects of environmental stressors on cell metabolism. It has also been used to study the effects of drugs on cellular drug-target interactions. In addition, 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid has been used to study the effects of ROS and oxidative stress on cell physiology.

Advantages and Limitations for Lab Experiments

The main advantages of using 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid in lab experiments are its high sensitivity and specificity, low cost, and simple synthesis method. 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid is also relatively stable and can be stored for long periods of time. However, 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid is not suitable for use in in vivo experiments, as it is rapidly metabolized in the body.

Future Directions

The use of 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid in scientific research is expected to continue to expand in the future. Possible future directions include the use of 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid to study the effects of drugs on mitochondrial function, to detect and quantify ROS in different tissues and organs, and to study the effects of oxidative stress on gene expression. In addition, 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid could be used in combination with other fluorescent probes to study the effects of drugs on multiple cell signaling pathways simultaneously. Finally, 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid could be used in combination with other analytical techniques, such as mass spectrometry, to study the effects of drugs on cellular metabolism.

properties

IUPAC Name

2-[2,4-dichloro-3-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c10-5-2-1-4(3-6(14)15)7(11)8(5)16-9(12)13/h1-2,9H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQRWHJIBFBTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.